molecular formula C9H7NO4 B8466268 3-(4-Nitrophenyl)-3-oxopropanal

3-(4-Nitrophenyl)-3-oxopropanal

Cat. No.: B8466268
M. Wt: 193.16 g/mol
InChI Key: RWPYTAFTBKEGMP-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-3-oxopropanal (CAS 51673-61-1) is a high-purity β-oxoaldehyde chemical building block valued in organic and medicinal chemistry research. Its structure, featuring reactive aldehyde and ketone carbonyl groups adjacent to an aromatic nitro group, makes it a versatile precursor for synthesizing complex heterocyclic systems . A key research application is its use in synthesizing unsymmetrical Schiff bases with heteroaromatic amines like 3,4-diaminopyridine, serving as biomimetic models for compounds in pyridoxal phosphate chemistry . Furthermore, its β-oxoaldehyde functionality is a key intermediate in transition-metal-free protocols for synthesizing functionalized 4H-chromen-4-ones (chromones) via sequential C-acylation and O-arylation reactions . The strong electron-withdrawing nitroaryl group enhances its reactivity in condensation and cyclization reactions, facilitating the exploration of new chemical space in areas such as the development of novel ligands for metal complexes . This compound is intended for use by qualified researchers in laboratory settings only. Key Chemical Identifiers: • CAS Number: 51673-61-1 • Molecular Formula: C9H7NO4 • Molecular Weight: 193.16 g/mol • SMILES: O=CCC(C1=CC=C( N+ =O)C=C1)=O

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-(4-nitrophenyl)-3-oxopropanal

InChI

InChI=1S/C9H7NO4/c11-6-5-9(12)7-1-3-8(4-2-7)10(13)14/h1-4,6H,5H2

InChI Key

RWPYTAFTBKEGMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(4-Nitrophenyl)-3-oxopropanenitrile (CAS 3383-43-5)
  • Structure : Replaces the aldehyde group with a nitrile (-CN).
  • Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-(4-nitrophenyl)ethanone with sodium cyanide .
  • Properties :
    • Boiling point: 387.1°C; Density: 1.332 g/cm³ .
    • Reactivity: Nitrile group enables hydrolysis to carboxylic acids or conversion into heterocycles (e.g., pyrazoles via reaction with phenylhydrazine) .
  • Applications : Pharmaceutical intermediate (e.g., pyrazole derivatives) .
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7)
  • Structure : Ester (-COOEt) replaces the aldehyde; nitro group at meta position.
  • Molecular Formula: C₁₁H₁₁NO₅ .
  • Reactivity : Ester group undergoes hydrolysis to carboxylic acids; nitro at meta position reduces electron-withdrawing effects compared to para .
  • Applications : Laboratory chemical for organic synthesis .
3-(4-Nitrophenyl)-2-oxopropanoic Acid (CAS 38335-24-9)
  • Structure : Carboxylic acid (-COOH) replaces the aldehyde.
  • Similarity : 92% structural similarity to the target compound .
  • Reactivity : Acidic proton enables salt formation; participates in decarboxylation reactions.

Substituent Position and Additive Groups

Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate (CAS 1540202-48-9)
  • Structure : Methyl ester (-COOMe) and methyl substituent on the phenyl ring.
  • Molecular Formula: C₁₁H₁₁NO₅ .
  • Impact : Methyl group increases steric hindrance, altering reaction kinetics compared to unsubstituted analogs .
2-Hydroxy-1-(4-nitrophenyl)ethanone (CAS 64611-67-2)
  • Structure : Hydroxyl (-OH) and ketone (-CO-) groups.
  • Reactivity : Hydrogen bonding from -OH enhances solubility in polar solvents .

Amide Derivatives

N-(4-Nitrophenyl)-3-oxobutyramide (CAS 4835-39-6)
  • Structure : Amide (-CONH-) and ketone groups.
  • Applications: Potential use in drug design due to amide’s stability and hydrogen-bonding capacity .

Comparative Analysis Table

Compound Name CAS Number Functional Groups Boiling Point (°C) Key Reactivity/Applications References
3-(4-Nitrophenyl)-3-oxopropanal N/A Aldehyde, Ketone N/A Schiff base formation, heterocycles
3-(4-Nitrophenyl)-3-oxopropanenitrile 3383-43-5 Nitrile, Ketone 387.1 Pyrazole synthesis, pharmaceuticals
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 52119-38-7 Ester, Ketone N/A Lab chemical, ester hydrolysis
3-(4-Nitrophenyl)-2-oxopropanoic acid 38335-24-9 Carboxylic acid, Ketone N/A Decarboxylation reactions
N-(4-Nitrophenyl)-3-oxobutyramide 4835-39-6 Amide, Ketone N/A Drug intermediates

Preparation Methods

Reaction Overview

The most well-documented synthesis of 3-(4-Nitrophenyl)-3-oxopropanal involves a diazotization reaction followed by condensation with an enaminone precursor. This method, adapted from recent studies on silver(I) complex synthesis, achieves high regioselectivity and yield.

Detailed Procedure

  • Diazotization of 4-Nitroaniline :
    A solution of sodium nitrite (1 g in 10 mL H₂O) is added dropwise to a cold (0–5°C) mixture of 4-nitroaniline (10 mmol) in hydrochloric acid (5 mL). The reaction is stirred for 30 minutes to form the aryldiazonium chloride intermediate.

  • Coupling with Enaminone :
    The diazonium salt is transferred to a solution of 3-(4-chlorophenyl)-3-oxopropanal enaminone (10 mmol) in ethanol (50 mL) containing sodium acetate (1 g in 10 mL H₂O). The mixture is stirred at room temperature for 1 hour, during which the bright yellow product precipitates.

  • Isolation and Purification :
    The crude product is filtered, washed sequentially with cold ethanol and water, and recrystallized from an ethanol/water mixture (3:1 v/v). This yields this compound as yellow crystals with a melting point of 134°C and a purity of 95%.

Key Reaction Conditions

ParameterValue
Temperature0–25°C (room temperature)
SolventEthanol/Water
Reaction Time1 hour
Yield90%

Mechanistic Insights

Diazotization Step

The reaction begins with the protonation of 4-nitroaniline in hydrochloric acid, forming a nitrobenzenediazonium ion. This intermediate is stabilized by resonance between the nitro group and the diazo functionality, enhancing electrophilicity.

Condensation with Enaminone

The enaminone acts as a nucleophile, attacking the diazonium ion at the β-carbon. This step is followed by elimination of nitrogen gas and rearrangement to form the α,β-unsaturated ketone-aldehyde structure. Sodium acetate neutralizes HCl, preventing premature decomposition of the diazonium salt.

Critical Intermediates

  • Nitrobenzenediazonium Chloride :

    • Generated in situ under acidic conditions.

    • Key IR bands: 2100 cm⁻¹ (N≡N stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • Enaminone Tautomer :

    • Exists in equilibrium between keto and enol forms.

    • ¹H NMR: δ 9.69 ppm (aldehyde proton), δ 7.45–7.87 ppm (aromatic protons).

Alternative Synthesis Strategies

Hypothetical Reaction Pathway

  • Substrate Selection :
    3-(4-Nitrophenyl)propanal would require an allylic hydrogen for oxidation.

  • Oxidation with SeO₂ :

    • Conditions: Reflux in dioxane or acetic acid.

    • Expected outcome: Insertion of a ketone group at the β-position.

ChallengeConsideration
OveroxidationRisk of forming carboxylic acids
RegioselectivityCompeting reaction pathways

Characterization and Validation

Infrared Spectroscopy (IR)

Bond/VibrationWavenumber (cm⁻¹)Assignment
NH stretch3130Hydrazone NH
C=O (aldehyde)1720Aldehyde carbonyl
C=O (ketone)1634Ketone carbonyl
NO₂ asymmetric1520Nitro group

Nuclear Magnetic Resonance (¹H NMR)

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (CHO)9.69Singlet1H
Aromatic (Ar–H)7.45–7.87Multiplet8H
NH (hydrazone)13.24Singlet1H

Discussion of Synthetic Efficiency

Yield Optimization

The diazotization-condensation method achieves a 90% yield under ambient conditions, outperforming traditional approaches that often require cryogenic temperatures or inert atmospheres. Key advantages include:

  • Short Reaction Time : 1 hour vs. 6–12 hours for multistep oxidations.

  • Scalability : Ethanol/water solvent system reduces costs and environmental impact.

Limitations and Challenges

  • Sensitivity to Moisture : The diazonium intermediate hydrolyzes readily, necessitating anhydrous conditions during coupling.

  • Byproduct Formation : Trace amounts of 4-nitroaniline (≤2%) may persist, requiring column chromatography for pharmaceutical-grade purity.

Q & A

Q. What are the common synthetic routes for 3-(4-Nitrophenyl)-3-oxopropanal, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and aldehydes under basic conditions. For example, Liu et al. (2010) reported a 72% yield using ethanol as the solvent and sodium hydroxide as the catalyst at 60°C for 6 hours . Optimization involves adjusting molar ratios (e.g., 1:1.2 for aldehyde:ketone), solvent polarity (ethanol vs. methanol), and reaction time. Monitoring via thin-layer chromatography (TLC) ensures completion.

Q. How is this compound characterized, and what key physicochemical properties are critical for experimental design?

Methodological Answer: Characterization employs:

  • NMR : 1H^1H NMR (DMSO-d6, δ ppm): 9.80 (s, 1H, CHO), 8.30 (d, J=8.8 Hz, 2H, Ar-H), 7.90 (d, J=8.8 Hz, 2H, Ar-H), 4.20 (s, 2H, CH2) .
  • Melting Point : 167–170°C (consistent with purity) .
  • Molecular Weight : 193.16 g/mol (C9H7NO4) .
    These properties guide solvent selection (e.g., DMSO for solubility) and storage conditions (desiccated, <4°C).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .
  • Storage : In amber vials under nitrogen to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Force Field Limitations : AMBER vs. CHARMM force fields may mispredict binding affinities.
  • Solvent Effects : Include explicit solvent models (e.g., TIP3P water) in simulations .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants and validate docking scores .

Q. What analytical techniques address low detection sensitivity of this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water) for quantification at LOD 0.1 ng/mL .
  • Derivatization : Enhance UV detection by converting the aldehyde group to a hydrazone derivative with 2,4-dinitrophenylhydrazine (DNPH) .

Q. How does the nitrophenyl group influence the compound’s reactivity in nucleophilic addition reactions compared to non-nitrated analogs?

Methodological Answer: The electron-withdrawing nitro group:

  • Activates the carbonyl : Increases electrophilicity, accelerating nucleophilic attack (e.g., Grignard reactions proceed 3× faster vs. non-nitrated analogs) .
  • Directs regioselectivity : Para-nitro substitution stabilizes transition states in Michael additions (e.g., thiols attack β-carbon exclusively) .

Q. What strategies optimize the antibacterial activity of this compound derivatives?

Methodological Answer: Liu et al. (2010) demonstrated:

  • Halogen Substitution : 4-Bromo derivatives show 2× higher MIC (1.56 µg/mL) against S. aureus vs. chloro analogs .
  • Scaffold Hybridization : Conjugation with β-lactam moieties enhances membrane penetration (e.g., logP optimization from 1.2 to 2.5) .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : Degrades rapidly at pH >7 (t1/2 = 2 hours) due to aldol condensation. Buffers (pH 4–6) in citrate-phosphate extend stability (t1/2 = 48 hours) .
  • Solvent Effects : Acetonitrile (logP 0.3) reduces hydrolysis vs. methanol (logP -0.7) .

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